molecular formula C12H9F3N2O B14764653 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde

Cat. No.: B14764653
M. Wt: 254.21 g/mol
InChI Key: KRENGQZBMVTLAH-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has garnered significant interest in various fields of scientific research This compound is characterized by the presence of a trifluoromethyl group attached to a benzyl ring, which is further connected to a pyrazole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps. One common method starts with the preparation of 3-trifluoromethyl benzyl chloride, which is then reacted with appropriate reagents to form the desired pyrazole derivative. The reaction conditions often include the use of dimethyl-tetrahydrofuran, magnesium, iodine, and bromoethane, followed by the addition of paraformaldehyde . The final step involves the reaction of the intermediate with hydrochloric acid to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The scalability of the process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can react with the trifluoromethyl group under appropriate conditions.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further contributing to its binding affinity and selectivity .

Comparison with Similar Compounds

    1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-4-yl derivatives: These compounds share a similar core structure but differ in the position of the functional groups.

    Trifluoromethyl-substituted benzyl derivatives: These compounds have the trifluoromethyl group attached to different positions on the benzyl ring.

Uniqueness: 1-(3-(Trifluoromethyl)benzyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C12H9F3N2O

Molecular Weight

254.21 g/mol

IUPAC Name

1-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbaldehyde

InChI

InChI=1S/C12H9F3N2O/c13-12(14,15)10-3-1-2-9(6-10)7-17-5-4-11(8-18)16-17/h1-6,8H,7H2

InChI Key

KRENGQZBMVTLAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CN2C=CC(=N2)C=O

Origin of Product

United States

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